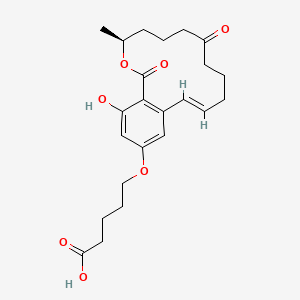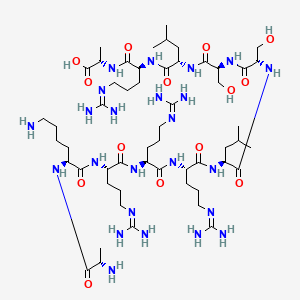
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线及反应条件
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH 的合成通常涉及固相肽合成 (SPPS)。这种方法允许将氨基酸依次添加到锚定在固体树脂上的不断生长的肽链中。该过程包括:
偶联: 每种氨基酸都被活化并偶联到不断生长的肽链中。
脱保护: 从氨基酸中去除保护基,以便进一步偶联。
切割: 将最终肽从树脂上切割下来并纯化。
工业生产方法
该肽的工业生产可能涉及使用自动化合成仪的大规模SPPS,以确保高产率和高纯度。该过程针对效率和成本效益进行了优化,通常涉及高通量技术和先进的纯化方法,如高效液相色谱 (HPLC)。
化学反应分析
反应类型
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: 可以发生各种化学反应,包括:
磷酸化: 该肽是激酶的底物,激酶将磷酸基团添加到特定的氨基酸(例如,丝氨酸、苏氨酸)。
水解: 肽键可以在酸性或碱性条件下水解,将肽分解成更小的片段。
常用试剂和条件
磷酸化: Rho激酶II和p90核糖体S6激酶等激酶以及ATP是常见的试剂。
水解: 通常用热处理的酸性或碱性溶液来水解肽键。
形成的主要产物
磷酸化: 添加了磷酸基团的磷酸化肽。
水解: 更小的肽片段或单个氨基酸。
科学研究应用
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: 在科学研究中有几个应用:
生物化学: 用作研究激酶活性和磷酸化机制的底物.
细胞生物学: 用于了解蛋白质合成和核糖体功能的实验。
医学: 研究其在信号通路和疾病机制中的潜在作用。
工业: 用于开发激酶抑制剂和其他治疗剂。
作用机制
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH 的作用机制涉及其作为激酶底物的作用。 当被Rho激酶II和p90核糖体S6激酶等激酶磷酸化时,它会发生构象变化,影响其与其他蛋白质和细胞成分的相互作用 。 这种磷酸化事件对于调节各种细胞过程至关重要,包括蛋白质合成和信号转导。
相似化合物的比较
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: 可以与其他激酶的肽底物进行比较:
This compound: 结构相似,但磷酸化位点或激酶特异性可能不同。
H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH: 另一种氨基酸组成和激酶靶点不同的肽底物.
这些比较突出了This compound 在其特定序列和在激酶介导的磷酸化中的作用方面的独特性。
属性
分子式 |
C54H104N24O14 |
|---|---|
分子量 |
1313.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C54H104N24O14/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI 键 |
INARJFAOSSGZJT-RQZRTJOXSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


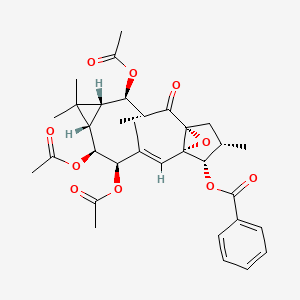
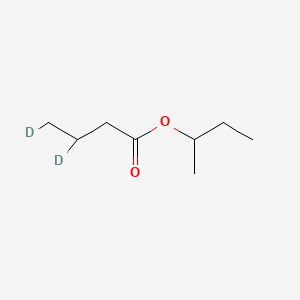
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
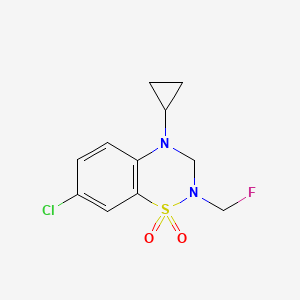
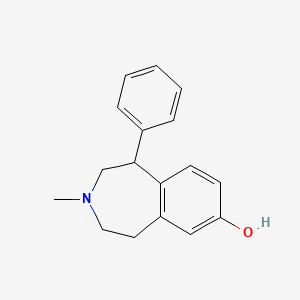

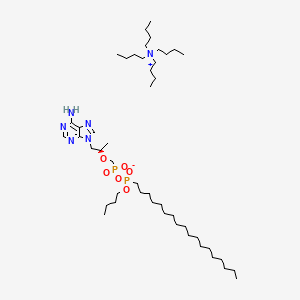
![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
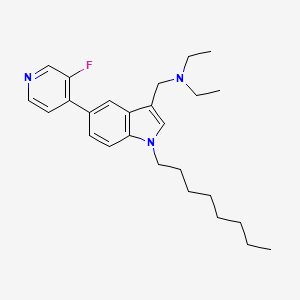
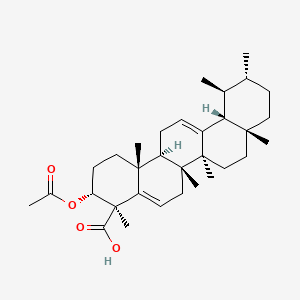
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

